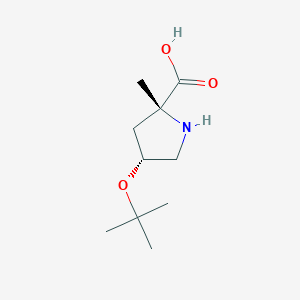
(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxy group and a methyl group attached to the pyrrolidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the pyrrolidine ring. One common method is the reaction of pyrrolidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding to proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-(tert-butoxycarbonylamino)methyl-2-tert-butyl-2-(2-oxoethyl)pyrrolidine-1-carboxylic acid
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a tert-butoxy and a methyl group on the pyrrolidine ring. This combination of features imparts distinct reactivity and binding properties compared to other similar compounds .
Biological Activity
(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological implications, particularly in the context of drug development.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C25H29NO5
- Molecular Weight : 423.50 g/mol
- CAS Number : 1975992-72-3
The structure includes a pyrrolidine ring with a tert-butoxy group and a carboxylic acid functional group, which are critical for its biological activity.
The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of Eribaxaban, a direct factor Xa inhibitor. This class of compounds is significant in anticoagulation therapy, particularly for preventing venous thromboembolism (VTE) in patients undergoing total knee replacement (TKR) surgeries .
Pharmacological Studies
- Anticoagulant Activity :
- Clinical Implications :
Study on Eribaxaban Derivatives
A study published in 2009 evaluated various derivatives of Eribaxaban, including those derived from this compound. The results showed that these derivatives maintained potent anticoagulant properties while exhibiting favorable pharmacokinetic profiles. Specifically:
- Efficacy : Demonstrated significant reduction in thrombus formation.
- Safety Profile : Associated with lower rates of bleeding complications compared to existing anticoagulants .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H29NO5 |
| Molecular Weight | 423.50 g/mol |
| CAS Number | 1975992-72-3 |
| Purity | ≥97% |
| Role in Synthesis | Intermediate for Eribaxaban |
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-7-5-10(4,8(12)13)11-6-7/h7,11H,5-6H2,1-4H3,(H,12,13)/t7-,10-/m1/s1 |
InChI Key |
UVVXQDWSYHDUEX-GMSGAONNSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](CN1)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CC(CN1)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















